![molecular formula C16H16N2O3S2 B2969296 4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 899707-73-4](/img/structure/B2969296.png)
4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
Quinolones are a type of heterocyclic organic compound. They contain a bicyclic core structure, which is based on the structure of quinoline . Quinolones and their derivatives are widely used in medicinal chemistry due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of quinolones involves various methods, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The synthetic methodology of quinolin-2,4-dione derivatives has been a focus in recent research .Molecular Structure Analysis
Quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolones participate in both electrophilic and nucleophilic substitution reactions . They can also undergo cyclization reactions .Physical And Chemical Properties Analysis
Quinolones are weak tertiary bases and form salts with acids. They exhibit reactions similar to benzene and pyridine .Scientific Research Applications
Synthesis and Chemical Properties
A study by Kiruthika, Nandakumar, and Perumal (2014) describes an efficient and simple route for synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulphonamides. This method involves a Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, resulting in tri- and tetracyclic heterocycles in a one-pot fashion. The study also explores the photophysical properties of these compounds in both solid and solution states Kiruthika, S., Nandakumar, A., & Perumal, P. (2014). Organic Letters.
Biological Activities
Sulfonamides, including structures similar to the mentioned compound, have been reported to possess a wide range of pharmacological activities. Ghomashi et al. (2022) reviewed recent advances in the design and development of sulfonamide hybrids, highlighting their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The review specifically focuses on two-component sulfonamide hybrids incorporating various organic compounds, demonstrating the versatility and potential of these molecules in medicinal chemistry Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.
Fluorescent Dyes for Biomolecules Detection
Balanda et al. (2007) synthesized a series of novel fluorescent dyes based on the pyrrolo[1,2-a]thieno[2,3-d]pyrimidinium and related structures, exploring their spectral-luminescent properties. These compounds demonstrated a preference for RNA binding and significantly enhanced emission intensity in its presence, suggesting their utility as RNA-specific fluorescent probes. This indicates a potential application in bioimaging and molecular diagnostics Balanda, A., Volkova, K., Kovalska, V., Losytskyy, M., Tokar, V., Prokopets, V., & Yarmoluk, S. (2007). Dyes and Pigments.
Antimicrobial Agents
A study on the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potential as antimicrobial agents. These newly synthesized compounds displayed significant activity against Gram-positive bacteria, illustrating the therapeutic potential of sulfonamide derivatives in combating microbial infections Biointerface Research in Applied Chemistry, 2019.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFJOIDJRPHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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